3,5-Dibromo-2,6-dimethoxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

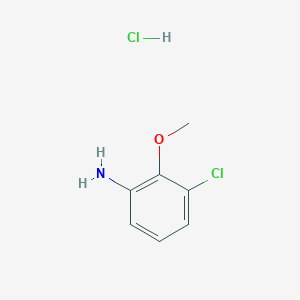

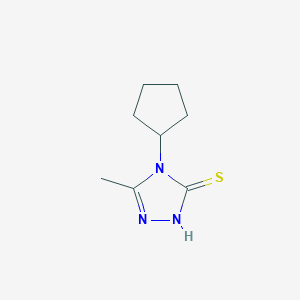

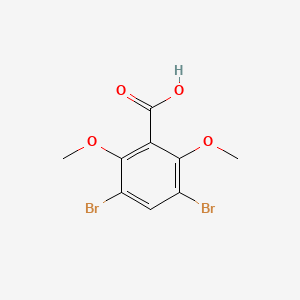

“3,5-Dibromo-2,6-dimethoxybenzoic acid” is a chemical compound with the molecular formula C9H8Br2O4 . It has a molecular weight of 339.96 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid . Another study reported the construction of lanthanide complexes supported by 2,3-dimethoxybenzoic acid .Molecular Structure Analysis

The molecular structure of “3,5-Dibromo-2,6-dimethoxybenzoic acid” includes two bromine atoms, two methoxy groups, and a carboxylic acid group . The InChI string representation of the molecule isInChI=1S/C9H8Br2O4/c1-14-4-3-5 (15-2)8 (11)6 (7 (4)10)9 (12)13/h3H,1-2H3, (H,12,13) . Physical And Chemical Properties Analysis

The compound has a molecular weight of 339.96 g/mol, and its computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . The exact mass is 339.87688 g/mol, and the monoisotopic mass is 337.87893 g/mol .科学的研究の応用

Synthesis and Organic Chemistry

Synthesis of Natural Antioxidants : 3,5-Dimethoxybenzoic acid has been used in the synthesis of natural antioxidants like resorstatin. This compound was transformed into olivetol dimethyl ether, which was further processed to synthesize resorstatin, showcasing its utility in creating valuable organic compounds (Combes & Finet, 1997).

Development of Novel Synthesis Methods : Research has explored new synthesis methods for homologous orsellinic acids and their methyl ethers using 3,5-dimethoxybenzoic acid, highlighting its role in innovative organic synthesis techniques (Durrani & Tyman, 1980).

Materials Science and Crystallography

Study of Polymorphism : The compound has been used as a model substance in studies investigating the control of polymorphism in crystallization processes. Such studies provide insights into material properties and processing techniques (Semjonova & Be̅rziņš, 2022).

Crystal Structure Analysis : Detailed analyses of the crystal structures of various forms of dimethoxybenzoic acid have been conducted, contributing to the understanding of molecular interactions and structural properties (Lynch et al., 1994).

Pharmaceutical Research

Antifungal Applications : Studies have explored the use of dimethoxybenzoic acid as an antifungal agent in controlling postharvest decay of fruits such as strawberries, showcasing its potential in agricultural and pharmaceutical applications (Lattanzio et al., 1996).

Herbicide Resistance in Transgenic Plants : Research involving the conversion of bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid in transgenic tobacco plants has demonstrated a novel approach to achieving herbicide resistance, indicating its potential in agricultural biotechnology (Stalker et al., 1988).

Neuroleptic Agents Development : 3,5-Disubstituted derivatives of dimethoxybenzoic acid have been synthesized for potential use as neuroleptic agents, highlighting its role in the development of new pharmaceutical compounds (de Paulis et al., 1986).

Solubility and Thermodynamics

Solid-Liquid Phase Equilibrium Study : The solubility of 3,5-dimethoxybenzoic acid in various solvents has been investigated, providing essential data for industrial separation and purification processes (Feng et al., 2021).

Thermochemical Properties Analysis : The thermochemical properties of various dimethoxybenzoic acids have been studied, offering valuable insights for their use in different industrial and scientific applications (Colomina et al., 1981).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3,5-dibromo-2,6-dimethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O4/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHSCHORFQOYMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1Br)Br)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574373 |

Source

|

| Record name | 3,5-Dibromo-2,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-2,6-dimethoxybenzoic acid | |

CAS RN |

73219-90-6 |

Source

|

| Record name | 3,5-Dibromo-2,6-dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73219-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-2,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1356218.png)